{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride
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Overview
Description
{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride is a coordination compound that features a vanadium(III) center coordinated by a tridentate ligand, 2,6-bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine, and three chloride ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride typically involves the reaction of vanadium(III) chloride with the ligand 2,6-bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the vanadium center. The ligand is synthesized separately by the condensation of 2,6-diacetylpyridine with 2,5-dimethylaniline in the presence of an acid catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production would also require stringent control of the inert atmosphere to prevent oxidation.
Chemical Reactions Analysis
Types of Reactions
{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride can undergo various types of reactions, including:
Oxidation: The vanadium(III) center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to vanadium(II) complexes.
Substitution: The chloride ligands can be substituted by other anions or neutral ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles under controlled conditions.
Major Products Formed
Oxidation: Higher oxidation state vanadium complexes.
Reduction: Vanadium(II) complexes.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Chemistry
In chemistry, {2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride is studied for its catalytic properties. It is used as a catalyst in polymerization reactions and organic transformations.
Biology
The compound’s potential biological applications include its use as a model compound for studying vanadium’s role in biological systems. Vanadium compounds are known to exhibit insulin-mimetic properties, and this compound could be explored for similar effects.
Medicine
Research into the medicinal applications of vanadium compounds includes their potential use in treating diabetes and cancer. This compound could be investigated for its pharmacological properties.
Industry
In industry, the compound’s catalytic properties can be leveraged for the production of polymers and other materials. Its stability and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which {2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride exerts its effects involves the coordination of the vanadium center with the ligand and chloride ions. This coordination creates a stable complex that can participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction or application being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis[1-(N-2,6-dimethylphenylimino)ethyl]pyridine-iron(II)-chloride
- 2,6-Bis[1-(N-2,6-dimethylphenylimino)ethyl]pyridine-cobalt(II)-chloride
- 2,6-Bis[1-(N-2,6-dimethylphenylimino)ethyl]pyridine-nickel(II)-chloride
Uniqueness
{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride is unique due to the specific coordination environment around the vanadium center. The presence of the 2,5-dimethylphenyl groups in the ligand provides steric and electronic properties that influence the compound’s reactivity and stability. Compared to similar iron, cobalt, and nickel complexes, the vanadium compound may exhibit different catalytic activities and selectivities due to the distinct properties of vanadium.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-1-[6-[N-(2,5-dimethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine;trichlorovanadium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3.3ClH.V/c1-16-10-12-18(3)24(14-16)26-20(5)22-8-7-9-23(28-22)21(6)27-25-15-17(2)11-13-19(25)4;;;;/h7-15H,1-6H3;3*1H;/q;;;;+3/p-3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLFMFDBLHHFJG-UHFFFAOYSA-K |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=CC(=C3)C)C)C.Cl[V](Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27Cl3N3V |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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